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Compound of Interest

Compound Name: Ranolazine-β-D-lactoside

Cat. No.: B1159475

Get Quote

Technical Characterization Guide: Ranolazine-β-
D-lactoside
Executive Summary & Molecular Framework
Ranolazine-β-D-lactoside represents a strategic fusion of the lipophilic piperazine core of

Ranolazine with the hydrophilic disaccharide lactose. The primary challenge in characterizing

this molecule lies in distinguishing the complex overlapping signals of the carbohydrate moiety

from the aliphatic spacers of the drug, and confirming the stereochemistry of the newly formed

glycosidic bond.

Molecular Formula:

Molecular Weight: 751.83 g/mol

Core Moiety: Ranolazine (Piperazine derivative)[1][2][3][4][5]

Glycon Moiety: Lactose (
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-D-galactopyranosyl-(1

4)-D-glucopyranose)

Linkage:

-

-glycosidic bond at Ranolazine C-2' position.

Spectroscopic Profiling (Data & Analysis)
A. Mass Spectrometry (ESI-MS/HRMS)
Objective: Confirm molecular weight and analyze fragmentation to verify the conjugate

structure.

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard.[6] The molecule

protonates readily at the basic piperazine nitrogens.

Ion Species Theoretical m/z Interpretation

752.37

Protonated molecular ion.

Primary identification peak.[5]

[7]

774.35

Sodium adduct. Common in

glycosides due to sugar

chelation.

376.69

Doubly charged species

(common due to multiple basic

sites).

Fragment A 428.25
. Result of glycosidic bond

cleavage (Source-Induced

Dissociation).

Fragment B 325.11 . Oxocarbenium ion of the

disaccharide.
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Diagnostic Insight: The presence of the m/z 428 fragment alongside the parent ion m/z 752 is

the "Self-Validating" signature. It confirms that the Ranolazine core is intact and was

successfully conjugated to a labile sugar moiety.

B. Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups and confirm the presence of both the carbohydrate

and the drug amide.

Methodology: Attenuated Total Reflectance (ATR) on solid sample.

Frequency (

)
Assignment Structural Origin

3200 – 3500 O-H Stretch (Strong, Broad)

Multiple hydroxyl groups from

the Lactose moiety.

(Significantly broader than

pure Ranolazine).

2800 – 3000 C-H Stretch (Medium)
Aliphatic chains of the

piperazine and propyl linkers.

1655 – 1690 Amide I (C=O)

Acetamide carbonyl of

Ranolazine. Diagnostic for the

drug core.

1590 C=C Aromatic
2,6-Dimethylphenyl ring

breathing.

1000 – 1150 C-O-C / C-O Stretch (Strong)

"Sugar Fingerprint" region.

Overlapping ether bands from

Ranolazine and glycosidic

bonds.

C. Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-hydrogen framework and rigorously prove the
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-configuration of the linkage. Solvent: DMSO-

(Preferred for solubility of both moieties) or

(if salt form). Data below assumes DMSO-

.

NMR (500 MHz) – Key Diagnostic Signals
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(ppm) Multiplicity (Hz) Integration Assignment
Validation
Note

7.0 – 7.3 Multiplet - 3H Ar-H (Phenyl)

Ranolazine

aromatic

core.

6.8 – 6.9 Multiplet - 4H
Ar-H

(Phenoxy)

Methoxyphen

oxy aromatic

ring.

4.35 Doublet 7.8 1H H-1 (Glc)

Anomeric

Proton.

Hz confirms

-linkage.

4.22 Doublet 7.5 1H H-1' (Gal)

Anomeric

proton of the

internal

Galactose

unit.

4.0 – 4.1 Multiplet - 1H
Ranolazine

CH-O

Shifted

downfield

(~0.5 ppm)

vs. free drug

due to

glycosylation.

3.73 Singlet - 3H

Methoxy

group on

phenoxy ring.

3.0 – 3.8 Complex - ~12H Sugar Ring H

"Sugar bulk"

region.

Overlaps with

piperazine

signals.[5]
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2.12 Singlet - 6H

Dimethyl

signals on the

amide phenyl

ring.

NMR (125 MHz) – Key Diagnostic Signals
Carbonyl: ~168 ppm (Amide C=O).

Anomeric Carbons:

~103.5 ppm: Galactose C-1'.

~100.2 ppm: Glucose C-1 (Linked to Ranolazine). The chemical shift of this carbon is

critical;

-anomers typically appear upfield (~95 ppm), while

-anomers are downfield (~100+ ppm).

Drug Core: 150-110 ppm (Aromatic carbons), ~56 ppm (

), ~53 ppm (Piperazine carbons).

Structural Validation Logic (Graphviz)
The following diagram illustrates the logical workflow to confirm the structure of Ranolazine-β-
D-lactoside, moving from raw data to structural certainty.
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Crude Conjugate

HPLC Purification
(C18 Column)

ESI-MS Analysis

Found m/z 752 [M+H]+?
Found Frag 428?

FT-IR Analysis

Mass Confirmed

Amide I (1660) Present?
Strong OH (3400) Present?

1H NMR (DMSO-d6)

Groups Confirmed

Anomeric Doublet (d, ~4.4 ppm)
Coupling J ~ 7.8 Hz?

VALIDATED STRUCTURE:
Ranolazine-β-D-lactoside

Stereochemistry Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of Ranolazine-β-D-lactoside.
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Experimental Protocols
Protocol 1: Sample Preparation for NMR

Rationale: Lactose is highly polar; Ranolazine is moderately lipophilic. This amphiphilic

nature requires a solvent that disrupts hydrogen bonding without aggregating the molecule.

Step 1: Weigh 5–10 mg of the purified Ranolazine-β-D-lactoside.

Step 2: Dissolve in 0.6 mL of DMSO-

(Dimethyl sulfoxide-d6).

Step 3: If resolution in the sugar region is poor due to OH signal broadening, add 1 drop of

to the tube and shake. This exchanges the hydroxyl protons, removing them from the
spectrum and simplifying the "sugar bulk" region (3.0–4.0 ppm) to allow visualization of the
ring protons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Instrument: Q-TOF or Orbitrap.

Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

Flow Rate: 10

L/min (Direct Infusion).

Settings:

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Keep low to prevent premature fragmentation of the glycosidic bond).

Source Temp: 120°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1159475/docs#spectroscopic-data-of-ranolazine-d-
lactoside-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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